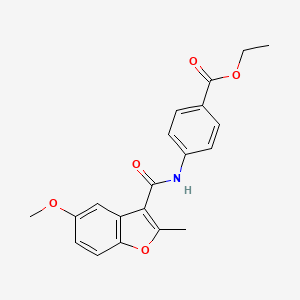

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate

Description

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate (molecular formula: C₂₀H₁₉NO₅, molecular weight: 353.37 g/mol) is a synthetic benzoate ester derivative featuring a benzofuran core substituted with methoxy and methyl groups at positions 5 and 2, respectively. It is cataloged as a screening compound (ChemDiv ID: F043-0130) in drug discovery pipelines, suggesting applications in pharmaceutical or biochemical research .

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

ethyl 4-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)13-5-7-14(8-6-13)21-19(22)18-12(2)26-17-10-9-15(24-3)11-16(17)18/h5-11H,4H2,1-3H3,(H,21,22) |

InChI Key |

IMBNHOULOHPUBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization. For instance, starting with 2-methylphenol, the compound undergoes acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting intermediate is then cyclized to form the benzofuran ring.

-

Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

-

Amidation Reaction: : The amido group is introduced through an amidation reaction. This involves reacting the benzofuran derivative with an appropriate amine, such as 4-aminobenzoic acid, under suitable conditions.

-

Esterification: : The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the amido group, converting it to an amine.

-

Substitution: : The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines .

-

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

-

Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate

- Structure : Pyrimidine ring replaces benzofuran; allyl and phenyl substituents at positions 5 and 2.

- Crystallography : Triclinic P1 space group, near-planar geometry with dihedral angles ≤12.06° between aromatic rings. Bond lengths (C–N: 1.330–1.347 Å) indicate delocalized electron density .

- Bioactivity : Exhibits potent phosphodiesterase 4 (PDE4) inhibition, a target for inflammatory diseases .

- Comparison : The benzofuran in the target compound may enhance metabolic stability compared to the pyrimidine core due to reduced susceptibility to enzymatic oxidation .

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structure : Benzimidazole core with hydroxyethyl and benzyl substituents.

- Synthesis: Condensation of benzaldehyde with ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate .

- Comparison : The benzimidazole’s basic nitrogen may improve solubility in polar solvents, contrasting with the benzofuran’s lipophilic nature .

I-Series Ethyl Benzoates (e.g., I-6230, I-6273)

- Structures : Pyridazine (I-6230), isoxazole (I-6273), or thioether (I-6373) substituents.

- Applications : Designed as kinase inhibitors or receptor modulators.

- Comparison : The benzofuran’s electron-rich aromatic system in the target compound may confer stronger π-π interactions with hydrophobic protein pockets compared to pyridazine or isoxazole derivatives .

Functional Analogues in Material Science

Ethyl 4-(dimethylamino)benzoate

- Role : Co-initiator in resin cements.

- Performance: Higher reactivity and degree of conversion than 2-(dimethylamino) ethyl methacrylate. Physical properties (e.g., tensile strength) are superior due to stable aromatic amine .

- Comparison: The benzofuran amide in the target compound lacks a dimethylamino group, suggesting reduced radical-initiating capacity but improved thermal stability .

Agrochemical Analogues

Metsulfuron Methyl and Ethametsulfuron Methyl

- Structures : Sulfonylurea herbicides with triazine cores.

- Applications : Inhibition of acetolactate synthase in plants .

- Comparison : The target compound’s benzofuran amido group lacks herbicidal sulfonylurea motifs, implying divergent applications (e.g., pharmaceuticals vs. pesticides) .

Comparative Data Table

Key Research Findings

- Structural Flexibility: Benzofuran derivatives exhibit superior planarity compared to pyrimidine analogues (e.g., dihedral angles ≤12.06° in pyrimidine vs.

- Bioactivity : Pyrimidine and benzimidazole analogues target PDE4 and kinases, whereas benzofuran amides are underexplored but promising for CNS or anti-inflammatory targets .

- Material Performance: Ethyl benzoates with aromatic amines (e.g., dimethylamino) outperform aliphatic analogues in resin cements, but benzofuran’s stability may benefit high-temperature applications .

Biological Activity

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features that include an ethyl ester group, a methoxy group, and an amido group. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. This compound has shown promising results in inhibiting the growth of cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis in these cells through the activation of intrinsic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune response. For instance, studies have suggested that the compound may inhibit certain kinases involved in cancer progression, thereby slowing down tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer effects, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.